Guanosine, 1-methyl-

Beschreibung

Definition and Fundamental Significance of 1-Methylguanosine as an RNA Modification

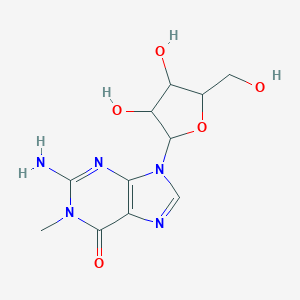

1-Methylguanosine (m1G) is a post-transcriptional modification of RNA, meaning it is a chemical alteration that occurs to the nucleoside guanosine (B1672433) after the RNA molecule has been synthesized. wikipedia.org Specifically, it involves the addition of a methyl group to the nitrogen atom at the first position (N1) of the guanine (B1146940) base. wikipedia.org This methylation results in a fixed positive charge on the purine (B94841) ring of the guanosine. wikipedia.org

As one of over 150 identified chemical modifications in RNA, 1-methylguanosine plays a crucial role in the structure and function of various RNA molecules. nih.gov These modifications, including methylation, are vital for the correct folding, stability, and biological activity of RNA. swxzz.com 1-Methylguanosine is found across all three domains of life—Archaea, Eubacteria, and Eukaryota—underscoring its fundamental biological importance. genesilico.pl

While most recognized for its role in tRNA, recent research has also identified 1-methylguanosine in mRNA, where its functions are still being actively investigated. biorxiv.orgnih.gov The presence of m1G and other modifications in mRNA has given rise to the field of "epitranscriptomics," which studies how these chemical marks on RNA regulate gene expression. oup.com

Below is an interactive data table summarizing the key characteristics of 1-Methylguanosine.

Historical Perspective of 1-Methylguanosine Research

The discovery and understanding of 1-methylguanosine are intertwined with the broader history of RNA modification research, which began to flourish in the mid-20th century. A pivotal moment in this field was the determination of the complete sequence of yeast alanine (B10760859) tRNA (tRNAAla) in 1965 by Robert Holley and his colleagues, which was the first time the primary structure of a nucleic acid was fully described. nih.gov This work revealed the presence of several "unusual" or modified nucleosides, sparking interest in their potential functions.

While the initial discovery of RNA modifications predates this, the sequencing of tRNAAla provided a concrete context for their existence and spurred further investigation into their identity and distribution. In the following years, researchers began to identify a growing number of modified nucleosides in various types of RNA from different organisms.

The specific identification of N7-methylguanosine (m7G), a related modification, was first reported in 1975 in viral and cellular mRNAs, as well as tRNA and rRNA. nih.gov This discovery was significant as it highlighted the widespread nature of guanosine methylation. The discovery of the 5' cap structure in eukaryotic mRNA, which contains a 7-methylguanosine, further emphasized the importance of methylated guanosines in RNA biology. wiley-vch.de

Research then began to focus on the specific roles of different methylated guanosines. A landmark study in 1989 on Salmonella typhimurium established the critical function of 1-methylguanosine at position 37 in tRNA. nih.gov This study demonstrated that the absence of m1G at this position, due to a mutation in the responsible methyltransferase enzyme (TrmD), led to frequent frameshift errors during translation. nih.gov This provided direct evidence for the role of m1G in maintaining translational fidelity.

The following table provides a timeline of key milestones in the history of 1-methylguanosine and related RNA modification research.

Overview of Current Research Trajectories for 1-Methylguanosine

Current research on 1-methylguanosine is expanding beyond its well-established role in tRNA to explore its functions in other RNA species and its implications in various biological processes and diseases.

One major area of investigation is the role of 1-methylguanosine in mRNA. Recent studies have detected m1G in the mRNA of Saccharomyces cerevisiae, suggesting that this modification may have a regulatory role in gene expression at the level of messenger RNA. biorxiv.orgnih.gov Research is ongoing to understand how the presence of m1G in mRNA codons affects the process of translation elongation. biorxiv.orgnih.gov

The enzymes responsible for creating the m1G modification, known as tRNA methyltransferases, are also a focus of current research. In bacteria, the TrmD enzyme is essential for m1G formation, while in eukaryotes and archaea, the Trm5 family of enzymes carries out this function. wikipedia.org Understanding the structure, function, and regulation of these enzymes is crucial, as their dysfunction can have significant cellular consequences. For instance, the absence of m1G due to mutations in these enzymes can lead to reduced cell viability and growth defects. wikipedia.org

Furthermore, there is growing interest in the potential of 1-methylguanosine as a biomarker for diseases, particularly cancer. wikipedia.org Modified nucleosides, including m1G, are byproducts of RNA turnover and are excreted in the urine. wikipedia.org Studies have shown that elevated levels of urinary 1-methylguanosine may be associated with certain types of cancer, suggesting its potential as a non-invasive diagnostic or prognostic marker. wikipedia.org

The table below summarizes the current research trajectories for 1-methylguanosine.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAIYTHAJQNQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862842 | |

| Record name | 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-65-0 | |

| Record name | 1-Methylguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Enzymology and Biosynthesis of 1 Methylguanosine

Methyltransferase Enzymes Catalyzing 1-Methylguanosine Formation

The methylation of guanosine (B1672433) to 1-methylguanosine is carried out by a diverse group of methyltransferase enzymes. These enzymes are categorized based on their structural characteristics, evolutionary origins, and the specific position of guanine (B1146940) they modify within the tRNA molecule.

S-Adenosylmethionine (SAM), also known as AdoMet, serves as the most common methyl donor in numerous biological methylation reactions, including those involving nucleic acids. nih.govnih.govebi.ac.ukwikipedia.orgrsc.org The general mechanism of SAM-dependent methyl transfer typically involves an SN2-like nucleophilic substitution. In this process, a nucleophilic site on the substrate, in the case of 1-methylguanosine formation, the N1 atom of guanine, attacks the electrophilic methyl group of SAM. nih.govrsc.orgnih.govresearchgate.net This attack leads to the transfer of the methyl group to the target nucleotide and the concomitant release of S-adenosylhomocysteine (SAH) as a byproduct. nih.govosti.gov

Several distinct methyltransferases are responsible for the N1-methylation of guanine in tRNA, each with specific roles across different domains of life. The prominent enzymes include TrmD in bacteria, Trm5 in archaea and eukaryotes, and Trm10, also found in eukaryotes and archaea. wikipedia.orgnih.govnih.govtandfonline.comoup.comnih.gov

In bacteria, the enzyme responsible for the formation of 1-methylguanosine at position 37 (m1G37) in tRNA is TrmD (tRNA (guanine37-N1)-methyltransferase). wikipedia.orgnih.govacs.orgebi.ac.ukresearchgate.net TrmD is considered essential for the viability of many bacterial species, making it a promising target for the development of new antibiotics. wikipedia.orgacs.orgresearchgate.netntu.edu.sg This enzyme specifically methylates guanosine at position 37 in tRNAs that decode CUN (leucine), CCN (proline), and CGG (arginine) codons. ebi.ac.ukresearchgate.net Structurally, bacterial TrmD is a member of the SpoU-TrmD (SPOUT) superfamily of methyltransferases and functions as a homodimer. osti.govnih.govresearchgate.net It comprises two domains: an N-terminal domain primarily involved in binding the S-adenosylmethionine (SAM) cofactor and a C-terminal domain crucial for tRNA binding. researchgate.net

In archaea and eukaryotes, the orthologous enzyme to bacterial TrmD is Trm5 (tRNA(guanine37-N1)-methyltransferase), which also catalyzes the formation of m1G37 in tRNA. wikipedia.orgnih.govebi.ac.uktandfonline.comresearchgate.netontosight.aimdpi.comnih.govgenesilico.pl Despite performing the same methylation reaction, Trm5 enzymes exhibit significant structural and mechanistic differences compared to bacterial TrmD. wikipedia.orgtandfonline.comnih.gov Trm5 belongs to the class I methyltransferases, characterized by a Rossmann fold. nih.govnih.gov The enzyme is typically composed of three structural domains: D1, D2, and D3. The D2 and D3 domains are highly conserved, with D3 forming the characteristic Rossmann fold. Research indicates that the D2-D3 region plays the major role in tRNA methylation. nih.gov The catalytic mechanism of Trm5 involves the deprotonation of the guanine N1, with an active site glutamate (B1630785) or aspartate residue proposed to act as the general base. nih.govtandfonline.comnih.gov The m1G37 modification, introduced by Trm5, is critical for maintaining translational fidelity and preventing frameshift errors during protein synthesis. wikipedia.orgresearchgate.netontosight.aimdpi.com

Trm10 is another N1-guanine methyltransferase that operates in eukaryotes and archaea, but not in bacteria. nih.govebi.ac.ukoup.com This enzyme specifically methylates guanine at position 9 (m1G9) of tRNA. nih.govosti.govoup.comnih.govebi.ac.ukoup.com Similar to TrmD, Trm10 is a member of the SPOUT superfamily. However, a notable distinction is that Trm10 functions as a monomer in solution, unlike other SPOUT superfamily members which typically operate as homodimers. osti.govnih.govoup.com Interestingly, some archaeal Trm10 orthologs, such as the one found in Thermococcus kodakaraensis, exhibit a broader substrate recognition, capable of catalyzing the formation of both 1-methyladenosine (B49728) (m1A) and 1-methylguanosine (m1G) at position 9 in different tRNAs. nih.govnih.govoup.comgenome.jp The methylation reaction catalyzed by Trm10 also utilizes S-adenosylmethionine (SAM) as the methyl donor. oup.com

Substrate Specificity and Recognition Mechanisms of 1-Methylguanosine Methyltransferases

TrmD (Bacterial): The substrate specificity of TrmD is influenced by specific structural elements within the tRNA. Its recognition mechanism involves the V, T, and D side loops of the tRNA, as well as the presence of a G36pG37 sequence within the anticodon loop. umbc.edugenominfo.org The enzyme is thought to accommodate this G36-G37 dinucleotide, which is a key determinant for its activity. umbc.edu

Trm10 (Eukaryotic and Archaeal): Trm10 modifies only a subset of tRNAs that contain guanosine at position 9. The basis for this selectivity is complex, as no common sequence motifs or other post-transcriptional modifications have been identified that fully explain its substrate specificity. biorxiv.org Recent research suggests that Trm10's substrate recognition is dependent on both the intrinsic flexibility of the tRNA molecule and the enzyme's ability to induce specific conformational changes in the tRNA upon binding. biorxiv.org These induced conformational changes are believed to be crucial for allowing Trm10 access to the target nucleotide at position 9. biorxiv.org

Table 1: Characteristics of 1-Methylguanosine Methyltransferases

| Enzyme | Organism Domain | Target Position in tRNA | Structural Class/Fold | Quaternary Structure | Key Features of Substrate Recognition |

| TrmD | Bacteria | G37 | SPOUT superfamily | Homodimer | V, T, D side loops; G36pG37 sequence umbc.edugenominfo.org |

| Trm5 | Archaea, Eukaryotes | G37 | Class I (Rossmann fold) | Monomer/Dimer (varies) | D2-D3 domains for G37 recognition; D1 for tRNA outer corner shape acs.orgnih.gov |

| Trm10 | Archaea, Eukaryotes | G9 | SPOUT superfamily | Monomer | Intrinsic tRNA flexibility; enzyme-induced conformational changes osti.govnih.govbiorxiv.org |

1-Methylguanosine as an Intermediate in Post-transcriptional Hypermodifications

1-Methylguanosine serves as a crucial intermediate in the complex landscape of post-transcriptional RNA modifications. mdpi.commdpi.com These modifications are essential for the proper functioning of tRNAs, particularly in the translation of the genetic code into proteins. mdpi.comontosight.ainih.gov The presence of m¹G37, with its positive charge and steric bulk, plays a vital role in preventing frameshift errors during protein synthesis by stabilizing the codon-anticodon interaction and ensuring correct alignment within the ribosome. wikipedia.orgelifesciences.org

The modification of guanosine to m¹G is a foundational step for the subsequent formation of more complex hypermodified nucleosides. oup.commdpi.compnas.orgreactome.orgucla.eduwikipedia.org Among these, wybutosine (B12426080) (yW) is a prominent example, and its biosynthesis pathway critically depends on m¹G as an initial precursor. oup.commdpi.compnas.orgreactome.orgwikipedia.org

Pathway of Wybutosine Biosynthesis via 1-Methylguanosine

The biosynthesis of wybutosine (yW), a highly complex modified nucleoside found at position 37 of eukaryotic phenylalanine tRNA (tRNAPhe), is a multi-enzymatic process that commences with the formation of 1-methylguanosine. oup.compnas.orgreactome.orgwikipedia.orgresearchgate.net This pathway involves five sequential reactions, each catalyzed by a distinct enzyme in eukaryotes. oup.commdpi.comreactome.orgwikipedia.orgresearchgate.net

The initial step involves the N1-methylation of the guanosine residue at position 37 (G37) of tRNAPhe. reactome.orgwikipedia.org This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent tRNA methylase TRM5, which converts G37 to 1-methylguanosine (m¹G37). oup.compnas.orgreactome.orgucla.eduwikipedia.orgresearchgate.net In eukaryotic cells, this first methylation step occurs in the nucleus. mdpi.comebi.ac.ukpnas.org

Following the formation of m¹G37, it acts as a substrate for the next enzymatic steps in the pathway:

Step 1 (Methylation): TRM5 methylates guanosine (G37) to 1-methylguanosine (m¹G37), utilizing SAM as the methyl donor. oup.compnas.orgreactome.orgwikipedia.org

Step 2 (Cyclization): The FeS-cluster-containing radical SAM enzyme TYW1 catalyzes the condensation of m¹G with pyruvate, leading to the formation of the tricyclic core structure, 4-demethylwyosine (B1206707) (imG-14 or yW-187). oup.comreactome.orgwikipedia.orguniprot.org This reaction also produces 5'-deoxyadenosine, L-methionine, CO₂, and H₂O. uniprot.org

Step 3 (Amino-carboxypropyl group addition): TYW2 transfers an α-amino-α-carboxypropyl group from S-adenosylmethionine (Ado-Met) to the C7 position of yW-187, forming yW-86. oup.comreactome.orgwikipedia.org

Step 4 (N4-methylation): TYW3 catalyzes the methylation of yW-86, yielding yW-72. oup.comreactome.orgwikipedia.org

Step 5 (Final modifications): TYW4, an S-adenosylmethionine (SAM)-dependent enzyme, catalyzes the final steps of yW biosynthesis, involving the methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group of the side chain, completing the formation of wybutosine (yW). oup.comreactome.orgwikipedia.org Some sources also indicate LCMT2 is involved in the methylation of yW-72 to yW-58 and subsequent methoxycarbonylation to yW. reactome.orgmeta-biol.net

The full wybutosine modification is crucial for maintaining the correct reading frame during translation by stabilizing codon-anticodon pairing on the ribosome and preventing frameshifting. oup.commdpi.comreactome.orgwikipedia.orgnih.gov

Table 2: Wybutosine Biosynthesis Pathway Steps and Enzymes

| Step | Substrate | Product | Enzyme(s) | Notes |

| 1 | Guanosine (G37) | 1-Methylguanosine (m¹G37) | TRM5 | Initial methylation, occurs in the nucleus in eukaryotes. |

| 2 | 1-Methylguanosine | 4-Demethylwyosine (imG-14/yW-187) | TYW1 | Cyclization reaction, requires pyruvate, FeS cluster, and SAM. |

| 3 | 4-Demethylwyosine | yW-86 | TYW2 | Addition of α-amino-α-carboxypropyl group. |

| 4 | yW-86 | yW-72 | TYW3 | N4-methylation. |

| 5 | yW-72 (or yW-58) | Wybutosine (yW) | TYW4 (and possibly LCMT2) | Final methylation and methoxycarbonylation. |

Functional Paradigms of 1 Methylguanosine in Rna Biology

Role of 1-Methylguanosine in Transfer RNA (tRNA) Fidelity and Structure

The presence of 1-methylguanosine, particularly at position 37 (m1G37) immediately 3' to the anticodon, is crucial for the proper functioning of tRNA molecules. guidetopharmacology.orgnih.gov This modification is synthesized by specific RNA methyltransferase enzymes, such as TrmD in bacteria and Trm5 in archaea and eukaryotes, using S-adenosyl-L-methionine (AdoMet) as the methyl donor. bioregistry.io

A primary function of m1G37 is to maintain translational reading frame integrity, thereby preventing frameshift errors during protein synthesis. guidetopharmacology.orguni.lunih.govnih.govnih.gov The positive charge and steric bulk of m1G37 are instrumental in this role, helping to stabilize the codon-anticodon interaction and ensuring correct alignment within the ribosome. guidetopharmacology.org Studies have demonstrated that the absence of the m1G37 modification can lead to significant translational errors, including elevated frequencies of +1 frameshifting. guidetopharmacology.orguni.lu Such frameshifts can result in the loss of the correct reading frame, leading to premature termination of protein synthesis and ultimately reduced cell viability. guidetopharmacology.org For instance, the absence of m1G37 in tRNAPro has been shown to cause +1 frameshifting on polynucleotide, slippery codons. uni.lunih.gov

Beyond preventing frameshifts, m1G37 plays a direct role in stabilizing the crucial codon-anticodon interactions within the ribosome. guidetopharmacology.orguni.lu This modification contributes to the stabilization of the tRNA anticodon loop's tertiary structure, which is essential for high-affinity binding to cognate codons. uni.lunih.gov Structural analyses reveal that the methyl group at position 1 of the guanine (B1146940) base at G37 stacks with the nucleobase of the anticodon nucleotide G36, forming a canonical four-nucleotide stack (nucleotides 34-37). uni.lu This stacking interaction is vital for productive interactions with both messenger RNA (mRNA) and the ribosome. uni.lu

The presence of m1G37 is essential for efficient global protein synthesis. A deficiency in this modification can lead to a global reduction in protein output and diminished cell viability. guidetopharmacology.org Research indicates that m1G37 deficiency can induce ribosome stalling at codons normally translated by m1G37-containing tRNAs. This stalling occurs during the decoding of affected codons at the ribosomal A site. Moreover, the absence of m1G37 has been linked to reduced tRNA aminoacylation efficiency, particularly for tRNAPro, which can be a primary cause of observed growth defects in trmD mutant bacterial strains.

m1G37 is critical for the specificity of codon recognition, particularly for tRNAs that read codons starting with C (CNN codons). guidetopharmacology.org This modification is commonly found in transfer RNAs specific for proline (tRNAPro), arginine (tRNAArg), and leucine (B10760876) (tRNALeu) that decode C-starting codons. guidetopharmacology.orguni.lunih.gov It ensures proper stacking of the anticodon's first nucleotide to facilitate accurate pairing with the mRNA codon. uni.lu For instance, m1G37 is present in over 95% of all three tRNAPro isoacceptors across all three domains of life, highlighting its conserved role in accurate decoding. uni.lu

Contributions of 1-Methylguanosine to Ribosomal RNA (rRNA) Function

While the role of m1G is most extensively studied in tRNA, it is also found as a modification in ribosomal RNA (rRNA). Modifications to nucleobases in rRNA, including m1G, can interfere with canonical hydrogen bond formation and are thought to assist rRNA in folding into its precise functional conformation during the complex process of ribosome assembly. However, the specific functional paradigms of m1G in rRNA are less comprehensively characterized compared to its well-established roles in tRNA fidelity and structure. While other methylguanosine modifications exist in rRNA (e.g., 2'-O-methylguanosine, Gm, at position 2270 in 21S mitochondrial large subunit rRNA), 1-methylguanosine (m1G) is primarily recognized for its impact on tRNA biology.

Occurrence of 1-Methylguanosine in Specific Ribosomal RNA Regions

1-Methylguanosine is a well-established modification within ribosomal RNA (rRNA). In Escherichia coli, m¹G is specifically located at position 745 of the 23S rRNA oup.comnih.govresearchgate.net. This modification site is situated within hairpin 35, which is part of domain II of prokaryotic 23S rRNA nih.gov. The presence of m¹G at position 745 is conserved among gram-negative bacteria, highlighting its evolutionary significance nih.gov. Beyond this specific prokaryotic example, m¹G has been broadly identified as a component of rRNA across different organisms oup.comnih.govwustl.edubiorxiv.orgresearchgate.net.

Implications for Ribosome Assembly and Functional Modularity

The presence and proper modification of m¹G in rRNA have direct implications for ribosome assembly and its functional modularity. The enzyme responsible for installing m¹G at position 745 in E. coli 23S rRNA is the 23S rRNA m¹G745 methyltransferase, encoded by the rrmA gene nih.gov.

Disruption of this modification can lead to significant cellular consequences. For instance, an E. coli mutant lacking the m¹G modification at position 745 in its 23S rRNA exhibits a 40% reduction in growth rate when cultured in rich media nih.gov. This deficiency is also associated with a drastic decrease in loosely coupled ribosomes and a 20% reduction in the polypeptide chain elongation rate nih.gov. Furthermore, the absence of m¹G745 can lead to increased resistance to the ribosome-binding antibiotic viomycin (B1663724) researchgate.net. This suggests that m¹G745 plays a role in sensitizing the E. coli ribosome to certain antibiotics researchgate.net.

The functional interplay extends to other ribosomal components. For example, the RimM protein, which is encoded within the same operon as the tRNA(m¹G37)methyltransferase (TrmD), is essential for the efficient maturation of 30S ribosomal subunits asm.orgoup.com. A mutant lacking RimM displays a reduced growth rate and impaired translational efficiency, further illustrating the interconnectedness of RNA modifications and ribosome function asm.orgoup.com.

Emerging Evidence for 1-Methylguanosine in Messenger RNA (mRNA) Regulation

While traditionally recognized for its presence in tRNA and rRNA, emerging research indicates that 1-methylguanosine also occurs in messenger RNA (mRNA), suggesting novel roles in gene expression regulation.

Detection and Transcriptomic Mapping of 1-Methylguanosine in mRNA

Recent advancements in analytical techniques have enabled the detection of m¹G in mRNA rsc.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.net. Studies in Saccharomyces cerevisiae, for instance, have identified m¹G in mRNA, often alongside other methylated nucleosides such as N2-methylguanosine (m²G), N2,N2-dimethylguanosine (m²,²G), and 5-methyluridine (B1664183) (m⁵U) rsc.orgbiorxiv.orgnih.govbiorxiv.orgresearchgate.net.

These mRNA modifications are believed to be incorporated through both enzymatic and non-enzymatic pathways rsc.orgbiorxiv.orgnih.govbiorxiv.org. In S. cerevisiae, enzymes like Trm10, Trm11, Trm1, and Trm2 have been implicated in the enzymatic deposition of these modifications rsc.orgbiorxiv.orgnih.govbiorxiv.org.

The primary method facilitating the detection and quantitative characterization of m¹G and other modifications in mRNA is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) rsc.orgbiorxiv.orgnih.govbiorxiv.orgarraystar.com. Improvements in mRNA purification protocols and LC-MS/MS pipelines have significantly enhanced the sensitivity and accuracy of detecting these low-abundance modifications in mRNA samples biorxiv.orgnih.govbiorxiv.org. Additionally, techniques like AlkB-facilitated RNA methylation sequencing (ARM-seq) have been employed to identify m¹G modifications by observing the production of full-length cDNAs from previously modified templates after AlkB treatment mdpi.com.

Proposed Roles in mRNA Translation and Gene Expression Regulation

While mRNA modifications like m¹G are typically less abundant compared to those found in non-coding RNAs, they are increasingly recognized for their capacity to alter the chemical and topological properties of modified transcripts, thereby influencing their stability and function biorxiv.orgnih.gov.

In the context of tRNA, m¹G is known to be critical for maintaining translational fidelity. Its positive charge and steric bulk, particularly at position 37 (m¹G37) in tRNA, help to stabilize codon-anticodon interactions, thereby preventing frameshift errors during protein synthesis wikipedia.org. A deficiency in m¹G can lead to significant translational errors, a global reduction in protein output, and decreased cell viability wikipedia.org. Similarly, a broader deficiency in 1-methylguanosine can result in reduced translation efficiency and abnormal protein expression medchemexpress.com.

Experimental evidence further supports the impact of m¹G on translational fidelity. Studies using a wheat germ extract translation system demonstrated that m¹G within an m¹GGC codon could be decoded by the ribosome as either cytidine (B196190) or uridine, leading to the misincorporation of arginine and cysteine, respectively, at a frequency of 50% for each researchgate.net. This highlights the potential for m¹G in mRNA to influence the accuracy of protein synthesis researchgate.net.

The broader field of epitranscriptomics, which includes m¹G, suggests that abnormal RNA methylation can play a role in regulating gene expression, specifically impacting mRNA translation initiation and control apexbt.com. The growing body of evidence indicates that mRNA modifications, including m¹G, are integral to modulating the molecular function of mRNAs and contribute to the complex landscape of gene expression regulation rsc.orgnih.gov.

Genetic Perturbation and Phenotypic Analysis of 1 Methylguanosine Pathways

Characterization of Mutant Organisms with Impaired 1-Methylguanosine Synthesis

The investigation of organisms with impaired 1-methylguanosine synthesis pathways reveals the conserved and diverse roles of this tRNA modification.

Bacterial Models: trmD Gene Knockouts and Their Consequences in Salmonella typhimurium

In bacteria, the enzyme responsible for the formation of m¹G37 is tRNA(m¹G37)methyltransferase, encoded by the trmD gene nih.govnih.gov. This enzyme catalyzes the methylation of guanosine (B1672433) at position 37 in specific tRNAs, including those for leucine (B10760876), proline, and arginine nih.govnih.gov. Mutations in the trmD gene result in a deficiency of m¹G37 in tRNA nih.govnih.gov.

Studies in Salmonella enterica serovar Typhimurium have demonstrated significant consequences of trmD gene knockouts. Specifically, in a purF mutant background, trmD mutations lead to a unique phenotype: PurF-independent thiamine (B1217682) synthesis nih.govnih.gov. This phenomenon is directly attributable to the m¹G37 deficiency, suggesting an altered flux within the alternative pyrimidine (B1678525) biosynthetic (APB) pathway nih.govnih.gov. Furthermore, the absence of m¹G37 in Salmonella typhimurium has been shown to induce frameshifting through quadruplet translocation biorxiv.org.

Temperature-sensitive trmD mutants in Salmonella typhimurium exhibit reduced m¹G37-tRNA levels at restrictive temperatures, which subsequently slows down ribosome translation at codons typically read by the modified tRNA researchgate.net. This translational slowdown can inactivate gene expression in the normal thiamine biosynthesis pathway while simultaneously activating an alternative pathway researchgate.net. While trmD is considered essential for the viability of many bacterial species, positioning it as a potential target for antibiotic development wikipedia.org, some studies, particularly in Escherichia coli, indicate that trmD mutants can remain viable even with a complete absence of m¹G37 modification researchgate.netoup.com. In such cases, the bacteria can rapidly recover their growth rate, primarily through duplication or mutation of the proline-tRNA ligase gene, proS researchgate.netoup.com. The loss of m¹G37 can generally lead to substantial translational errors, a global reduction in protein output, and decreased cell viability wikipedia.orgelifesciences.org.

Eukaryotic Models: Studies in Yeast and Plants (e.g., Saccharomyces cerevisiae, Arabidopsis thaliana AtTrm5a Mutants)

In archaea and eukaryotes, the enzyme orthologous to bacterial TrmD, responsible for m¹G37 formation, is Trm5 wikipedia.org. Investigations into eukaryotic models underscore the conserved importance of m¹G37.

In Saccharomyces cerevisiae (yeast), complete loss-of-function mutants of Trm5p are lethal, highlighting the essentiality of this modification for eukaryotic cell survival plos.orgnih.gov. Deletion of the TRM5 gene in Saccharomyces cerevisiae not only severely impairs growth but also results in an unmodified guanosine at position 37 in several specific tRNAs, including tRNA-Asp-GUC, tRNA-Leu-UAG, tRNA-His-GUG, and tRNA-Arg-CCG nih.govoup.com.

Table 1: Nucleoside Levels in Arabidopsis thalianaattrm5a Mutants Relative to Wild Type

| Nucleoside | Level in attrm5a Mutant (% of Wild Type) | Source |

| m¹G | 42% | oup.comresearchgate.net |

| m¹I | 9% | oup.comresearchgate.net |

Physiological and Cellular Manifestations of 1-Methylguanosine Deficiency

The absence or reduction of 1-methylguanosine leads to a cascade of physiological and cellular dysfunctions, primarily impacting growth and protein synthesis.

Alterations in Cellular Growth Rates and Viability

1-Methylguanosine plays a critical role in maintaining cellular growth and viability. Lower levels of m¹G can lead to significant errors in protein synthesis, a global reduction in protein output, and ultimately, compromised cell viability wikipedia.org. The m¹G37 methylation of tRNA is essential for cell growth and viability, with its complete elimination causing cell death in both yeast and bacteria elifesciences.orgnih.gov.

Aberrant Protein Translation Profiles and Translational Errors

A primary function of m¹G37 is to ensure the accuracy of protein translation. Its presence helps prevent frameshift errors, particularly at codons prone to +1 frame-shifting, by stabilizing the codon-anticodon interaction and ensuring correct alignment within the ribosome wikipedia.org. Consequently, the loss of m¹G37 modification leads to significant translational errors and a global reduction in protein output wikipedia.org.

N1-methylation of G37 is crucial for a subset of tRNAs to maintain the correct translational reading frame biorxiv.orgresearchgate.netnih.gov. Studies have shown that the absence of m¹G37 substantially increases ribosomal +1 frameshifting events biorxiv.orgresearchgate.netelifesciences.orgnih.govfrontiersin.org. Beyond frameshifting, m¹G37 deficiency also induces ribosome stalling at specific codons that are normally translated by m¹G37-containing tRNAs, such as proline codons (CCN), the arginine codon (CGG), and the leucine codon (CUA) biorxiv.orgelifesciences.orgnih.gov. This stalling typically occurs during the decoding process at the ribosomal A site biorxiv.orgelifesciences.orgnih.gov. Furthermore, m¹G37 deficiency has been observed to reduce tRNA aminoacylation and, in some instances, impair peptide-bond formation biorxiv.orgelifesciences.orgnih.gov. The widespread impact on translation also manifests as changes in gene expression profiles that resemble the starvation-induced stringent response in bacteria biorxiv.orgelifesciences.orgnih.gov. In Arabidopsis thaliana attrm5a mutants, the impaired m¹G and m¹I methylation directly correlates with aberrant protein translation researchgate.netoup.com.

Specific Metabolic Dysregulations Linked to 1-Methylguanosine Loss (e.g., Thiamine Metabolism)

Beyond its direct role in translation, 1-methylguanosine deficiency can lead to specific metabolic dysregulations. A notable example is its impact on thiamine metabolism in Salmonella enterica serovar Typhimurium. Mutations in the trmD gene, which cause m¹G37 deficiency in a purF mutant, enable PurF-independent thiamine synthesis nih.govnih.gov. This specific phenotype is directly dependent on the m¹G37 deficiency, indicating a redirection or altered flux within the alternative pyrimidine biosynthetic (APB) pathway nih.govnih.gov. It is hypothesized that a slowed decoding event at codons read by tRNAs normally containing m¹G37 is responsible for this PurF-independent thiamine synthesis, leading to the observed changes in the APB pathway flux nih.govnih.gov. The APB pathway itself is intricately linked to both purine (B94841) and thiamine synthesis through a common intermediate, 4-aminoimidazolribotide nih.govnih.gov.

In Arabidopsis thaliana attrm5a mutants, the metabolic dysregulations extend beyond thiamine. Proteomics data reveal altered abundances of proteins involved in key metabolic and signaling pathways, including photosynthesis, oxidative phosphorylation, and calcium signaling nih.govoup.comresearchgate.net. Furthermore, a reduction in the levels of crucial phytohormones, such as auxin and jasmonate, is observed, indicating broader metabolic and developmental disruptions stemming from impaired m¹G modification nih.govoup.comresearchgate.net.

Evolutionary Trajectory and Conservation of 1 Methylguanosine

Deep Evolutionary Roots of 1-Methylguanosine as a Conserved RNA Modification

1-Methylguanosine (m¹G), particularly at position 37 (m¹G37) immediately 3' to the anticodon in transfer RNAs (tRNAs), represents one of the most ancient and highly conserved RNA modifications across all three domains of life: Archaea, Bacteria, and Eukarya. embopress.orgfrontiersin.orgnih.govoup.comnih.gov This modification is found in a consistent subset of tRNAs, including those specific for leucine (B10760876) (CUN codons), proline (CCN codons), and one of the arginine tRNAs (CGG), across all three domains. nih.govcapes.gov.br Its presence is so fundamental that it is observed even in organisms with the smallest sequenced genomes, such as Mycoplasma genitalium, and within the tRNAs of mitochondria and chloroplasts, indicating its establishment prior to the divergence of these major lineages. embopress.orgoup.comnih.gov

The emergence of simple methylated nucleosides like m¹G is thought to have become essential when the reading frame of protein synthesis became distinctly separated into three-nucleotide units. frontiersin.org This suggests that m¹G appeared during a critical period of chemical evolution, contributing to the stability and precision required for the nascent genetic code. frontiersin.org The widespread conservation of m¹G37 underscores its pivotal role in cellular life and suggests its inclusion in the minimal set of gene products necessary for survival. nih.gov

Phylogenetic Analysis of 1-Methylguanosine Methyltransferase Orthologs Across Domains of Life (Archaea, Bacteria, Eukarya)

The formation of 1-methylguanosine in tRNA is catalyzed by specific RNA methyltransferase enzymes that utilize S-adenosylmethionine (SAM) as the methyl donor. wikipedia.org While the m¹G37 modification is universally conserved, the enzymes responsible for its synthesis in bacteria and in archaea/eukarya have distinct evolutionary origins. In Bacteria, the modification is primarily introduced by the tRNA (guanine37-N1)-methyltransferase, TrmD. frontiersin.orgnih.govnih.govresearchgate.netnih.gov In contrast, in Eukarya and Archaea, the m¹G37 modification is mediated by Trm5 proteins. frontiersin.orgnih.govnih.govnih.gov

Despite catalyzing the same biochemical reaction at the same position (m¹G37), TrmD and Trm5 are considered "non-orthologous" enzymes. nih.govresearchgate.netnih.gov This indicates that they descended from unrelated protein families and developed independently in different domains of life. nih.gov This non-orthologous relationship is further supported by their distinct S-adenosylmethionine (AdoMet)-binding motifs and differing enzymatic properties; for instance, bacterial TrmD requires a divalent metal ion, presumably Mg²⁺, for its catalytic activity, a feature not observed in Trm5. nih.govnih.gov

However, the basic catalytic core of tRNA methyltransferases, including those responsible for m¹G, is shared among all living organisms, suggesting a common evolutionary establishment when cell-like organisms began to exchange genetic components. frontiersin.org TrmD, along with TrmH (which catalyzes 2'-O-methylation of G18 in tRNA), belongs to the SPOUT RNA methyltransferase superfamily. nih.govnih.govoup.comnih.gov This superfamily is traceable to the Last Universal Common Ancestor (LUCA), indicating an ancient origin for these RNA modifying enzymes. nih.govoup.comnih.gov

Beyond m¹G37, 1-methylguanosine is also found at position 9 (m¹G9) in many cytosolic and mitochondrial tRNAs, particularly in Eukarya and Archaea. wikipedia.orgnih.gov The Trm10 family of tRNA methyltransferases is responsible for m¹G9 modification in these domains, with phylogenetic analysis suggesting functional diversification within this family. nih.govresearchgate.netresearchgate.net

The essentiality of these enzymes is highlighted by the severe growth defects observed in organisms lacking m¹G37. For example, the trmD gene is essential for growth in various bacterial species, including Escherichia coli, Salmonella typhimurium, and Streptococcus pneumoniae. embopress.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.govoup.com Similarly, the trm5 gene is required for growth in Saccharomyces cerevisiae. nih.gov

Table 1: Key 1-Methylguanosine Methyltransferases Across Domains of Life

| Enzyme Family | Modified Position | Domain(s) of Life | Notes on Evolutionary Origin | Essentiality |

| TrmD | m¹G37 | Bacteria | Non-orthologous to Trm5; belongs to SPOUT superfamily. nih.govresearchgate.netnih.govnih.gov | Essential for growth in many bacteria. embopress.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.govoup.com |

| Trm5 | m¹G37 | Archaea, Eukarya | Non-orthologous to TrmD. nih.govresearchgate.netnih.gov | Required for growth in Saccharomyces cerevisiae. nih.gov |

| Trm10 Family | m¹G9 | Archaea, Eukarya | Conserved in Archaea and Eukarya; functional diversification within family. nih.govresearchgate.netresearchgate.net | Cellular role unclear despite conservation. nih.govresearchgate.net |

1-Methylguanosine as a Crucial Element in the Evolution of Translational Apparatus

The evolution of reading frame maintenance was a critical early event in the history of life, likely preceding the divergence of the three domains: Archaea, Bacteria, and Eukarya. embopress.orgnih.gov 1-Methylguanosine (m¹G37) played a pivotal role in this evolutionary development by preventing frameshifting errors during protein synthesis. embopress.orgnih.govnih.govwikipedia.org This modification is crucial for translational fidelity, ensuring the accurate decoding of messenger RNA (mRNA) codons into the correct amino acid sequence. frontiersin.orgwikipedia.orgoup.commdpi.comnih.gov

The presence of m¹G37, with its positive charge and steric bulk, helps stabilize the codon-anticodon interaction and ensures correct alignment within the ribosome, particularly at codons susceptible to +1 frameshifting. wikipedia.org Loss of m¹G37 modification can lead to significant translational errors, a global reduction in protein output, and severely reduced cell viability. embopress.orgwikipedia.orgoup.commdpi.com For instance, the absence of m¹G37 can induce +1 translational frameshifting at proline codons, which are particularly prone to such errors. frontiersin.orgoup.com This highlights how m¹G37 promotes the selectivity of tRNA in the ribosomal A-site. mdpi.com

Experimental evolution studies have further elucidated the importance of m¹G37, revealing that inefficient aminoacylation of tRNA is a primary reason for the severe growth defects observed in trmD mutant strains. oup.com This suggests a broader role for m¹G37 beyond just preventing frameshift errors, potentially impacting tRNA recognition by aminoacyl-tRNA synthetases. oup.com The conservation of m¹G37 across all domains of life, even in organisms with minimal gene sets, underscores its fundamental contribution to the integrity and efficiency of the translational apparatus, making it a critical component for the survival and evolution of organisms. nih.gov

Advanced Analytical Methodologies for 1 Methylguanosine Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 1-Methylguanosine Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a gold standard for the detection, characterization, and quantification of nucleosides, including modified ones like 1-methylguanosine nih.gov. This powerful analytical technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of mass spectrometry nih.goviitb.ac.in. The process typically involves the enzymatic digestion of RNA into its constituent nucleosides, followed by their separation via LC and subsequent detection and quantification using MS/MS nih.gov.

LC-MS/MS methods for 1-methylguanosine quantification often utilize the multiple reaction monitoring (MRM) mode, which enhances sensitivity and specificity by monitoring specific precursor-to-product ion transitions mdpi.comresearchgate.net. This approach allows for the precise quantification of 1-methylguanosine by comparing its spectral counts in a sample to those of pre-defined standard materials nih.gov. The high sensitivity of LC-MS/MS enables the detection of compounds at picogram to femtogram levels, making it suitable for analyzing samples where 1-methylguanosine might be present in low concentrations nih.gov. Furthermore, a single LC-MS/MS run can be adapted to quantify multiple nucleosides simultaneously, offering substantial versatility nih.gov. For instance, methods have been developed and validated for the simultaneous determination of various methylated nucleosides, including 1-methylguanosine, in biological fluids like urine researchgate.net. These methods often employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) to effectively handle hydrophilic compounds without extensive extraction steps, simplifying sample preparation to dilution and centrifugation researchgate.net.

Complementary Chromatographic and Spectrometric Approaches (e.g., HPLC, Capillary Electrophoresis-Mass Spectrometry (CE-MS), Thin-Layer Chromatography (TLC))

While LC-MS/MS is highly favored, other chromatographic and spectrometric techniques offer complementary advantages for 1-methylguanosine profiling.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, has been historically used for the separation and quantification of nucleosides. For 1-methylguanosine, HPLC can resolve it from other nucleosides based on differences in their physiochemical properties, such as polarity, allowing for detection via UV absorbance oup.comresearchgate.net. For example, 1-methylguanosine and 1-methyladenosine (B49728) have been separated using HPLC with UV detection at 254 nm oup.com. HPLC with electrochemical detection has also been described for the sensitive measurement of methylated bases, including 1-methylguanine, in acid hydrolysates of DNA portlandpress.comnih.govresearchgate.net. After enzymatic hydrolysis of tRNA, the resulting nucleosides can be resolved by HPLC at specific pH levels and quantified by calculating the area under each nucleoside peak at its maximum absorbance researchgate.net.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency and resolving power of capillary electrophoresis (CE) with the molecular mass information provided by mass spectrometry rsc.orgwikipedia.org. CE separates compounds based on their charge-to-size ratio, offering a separation mechanism fundamentally different from chromatography rsc.org. This makes CE-MS a strong analytical tool for the selective profiling of polar and charged metabolites, including modified nucleosides like 1-methylguanosine rsc.orgresearchgate.netnih.gov. CE-MS requires minimal sample volumes (several nanoliters) and can perform analyses at high speeds wikipedia.org. It provides complementary information to LC-MS, particularly for highly polar and charged metabolites that might not be sufficiently retained by reversed-phase LC approaches rsc.org.

Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to separate components in non-volatile mixtures based on differences in polarity khanacademy.orgwikipedia.org. In the context of nucleoside analysis, TLC involves spotting the sample onto a stationary phase (e.g., silica (B1680970) gel) coated on a plate, followed by elution with a mobile phase wikipedia.orgumich.edu. Different compounds move at varying speeds, leading to separation wikipedia.org. For visualizing colorless compounds, TLC plates can be viewed under UV light or stained wikipedia.org. Two-dimensional TLC has been employed to separate radioactively labeled modified nucleosides, including 1-methylguanosine, from other nucleotides based on their relative mobilities ulb.ac.benih.gov. While less quantitative than LC-MS/MS or HPLC, TLC can be useful for initial screening, monitoring reaction progress, or confirming the presence of a compound, especially when coupled with radioactive labeling wikipedia.orgumich.edu.

Strategies for Global and Site-Specific Detection of 1-Methylguanosine

Site-Specific Detection Strategies: Site-specific detection focuses on pinpointing the exact position of 1-methylguanosine within a specific RNA sequence. This is particularly challenging because the methyl group in 1-methylguanosine, located on the Watson-Crick edge, can disrupt base-pairing, affecting reverse transcription (RT) signatures royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net.

RT-based methods: Some methylated RNA nucleotides, including 1-methylguanosine, naturally block or stall reverse transcriptase, or induce misincorporation into cDNA opposite the modification royalsocietypublishing.orgroyalsocietypublishing.org. These RT signatures can be exploited for site-specific detection, especially when combined with high-throughput sequencing technologies royalsocietypublishing.orgroyalsocietypublishing.orgoup.com. The development of thermostable group II intron reverse transcriptase fusion proteins (TGIRT) has improved the ability to detect such modifications by increasing the proportion of reverse transcriptase read-throughs oup.com.

Ligation-assisted differentiation: For other modifications like N1-methyladenosine (m1A), a similar modification that also disrupts Watson-Crick base pairing, ligation-assisted differentiation approaches have been developed for quantitative detection with single-base resolution acs.org. This method relies on the lower ligation efficiency of certain ligases in the presence of the modification, with detection of ligation products via quantitative real-time PCR acs.org. While specifically mentioned for m1A, the principle of altered enzyme activity due to modification could be explored for 1-methylguanosine.

Enzyme-based approaches: The use of enzymes to remove methyl groups on bases that interrupt base pairing can also facilitate site-specific detection. Variants of enzymes like AlkB have been shown to provide higher selectivity in the removal of methylations on specific bases, such as m1G, which can then be detected nih.gov.

Hybridization probes: Another approach for detecting RNA methylation at specific positions involves using DNA hybridization probes that are sensitive to the methylation of their complementary RNA sequences royalsocietypublishing.org. For instance, molecular beacons have been shown to be sensitive to 1-methylguanosine, where the methylation destabilizes the duplex, preventing the probe from binding to the RNA royalsocietypublishing.org.

Clinical and Pathological Relevance of 1 Methylguanosine Dysregulation

1-Methylguanosine as a Potential Biomarker in Disease

RNA modifications, including 1-methylguanosine, play critical roles in regulating gene expression and protein synthesis, making their aberrant levels or patterns potential indicators of disease states. The dynamic nature of these modifications allows them to serve as sensitive markers for various pathological conditions. frontiersin.orgnih.govresearchgate.net

Applications in Cancer Diagnosis and Prognosis

While research often highlights N7-methylguanosine (m7G) in the context of cancer, the broader field of RNA modifications, including m1G, is recognized for its potential in oncology. Emerging evidence suggests that hyperactivations of tRNA modifications can enhance oncogenic mRNA translation and promote cancer progression. pnas.org Identifying specific RNA modification sites and their host genes can provide insights into cancer pathogenesis and aid in developing targeted therapies. frontiersin.org For instance, N7-methylguanosine (m7G) modification is associated with the biological process and regulation of various diseases, and its related genes are being investigated as prognostic biomarkers in cancers like hepatocellular carcinoma (HCC) and breast cancer. frontiersin.orgprobiologists.com Although direct, extensive data on m1G as a standalone cancer biomarker are less pronounced in the provided results compared to m7G, the principle of RNA modifications serving as diagnostic and prognostic indicators in cancer is well-established. frontiersin.orgnih.govresearchgate.net

Table 1: RNA Modifications as Potential Cancer Biomarkers

| RNA Modification Type | Associated Cancer Type(s) | Role/Mechanism | Reference |

| N7-methylguanosine (m7G) | Hepatocellular Carcinoma (HCC), Breast Cancer | Associated with molecular pathogenesis, prognosis, and immune infiltration; enhances oncogenic mRNA translation. frontiersin.orgprobiologists.compnas.org | frontiersin.orgprobiologists.compnas.org |

| General RNA Modifications | Various Cancers | Hyperactivation can enhance oncogenic mRNA translation and promote cancer progression. pnas.org | pnas.org |

Involvement in Neurodegenerative Diseases and Related Neurological Disorders

Dysregulation of tRNA modifications, including those involving 1-methylguanosine, has significant implications for neurological health. Genetic mutations in enzymes responsible for tRNA modifications are frequently observed in patients suffering from neural disorders. pnas.org Specifically, tRNA methyltransferase 10A (TRMT10A) is responsible for the N1-methylguanosine (m1G) modification at position 9 (m1G9) in various cytoplasmic tRNAs in higher eukaryotes. oup.com Pathogenic mutations within the TRMT10A gene are directly associated with several human conditions, including intellectual disability, microcephaly, diabetes, and short stature. oup.com The loss of TRMT10A activity leads to decreased levels of specific tRNAs, such as tRNAGln and initiator methionine tRNA, universally across different tissues, including the brain. oup.com This highlights how impaired m1G modification can lead to brain dysfunction, a common manifestation of human tRNA modopathies, given the brain's particular susceptibility to the loss of tRNA modifications. oup.com

Table 2: 1-Methylguanosine in Neurological Disorders

| RNA Modification/Enzyme | Associated Neurological Disorder(s) | Mechanism of Dysregulation | Reference |

| 1-Methylguanosine (m1G) / TRMT10A | Intellectual disability, Microcephaly | Pathogenic mutations in TRMT10A lead to impaired m1G9 modification, decreasing tRNA levels (e.g., tRNAGln, initiator methionine tRNA). oup.com | oup.com |

Prospects for Therapeutic Intervention Targeting 1-Methylguanosine Metabolism

The growing understanding of the molecular mechanisms underlying dysregulated RNA modifications, including 1-methylguanosine, opens avenues for therapeutic interventions. For instance, in neural diseases caused by impaired N7-methylguanosine (m7G) tRNA modification due to WDR4 mutations, research has demonstrated the potential of therapeutic strategies. pnas.orgpnas.orgnih.gov These include treatment with stress-attenuating drugs like Tauroursodeoxycholate (TUDCA), which significantly reduces neural cell death and improves neural functions in mouse models. pnas.orgpnas.orgnih.gov Furthermore, gene therapy approaches, such as adeno-associated virus (AAV)-mediated transduction of wild-type WDR4, have shown promise in restoring protein levels and tRNA m7G modification, leading to long-lasting therapeutic effects. pnas.orgpnas.orgnih.gov While these specific examples pertain to m7G, the underlying principle of targeting RNA modification enzymes ("writers," "erasers," and "readers") or their metabolic pathways holds significant promise for a broader range of "RNA modopathies," potentially including those involving 1-methylguanosine. frontiersin.org The development of small molecule inhibitors or PROTAC degraders targeting these RNA methyltransferases, demethylases, and binding proteins is an active area of research, with some compounds already in clinical trials for cancer patients. frontiersin.org This indicates a clear path for exploring similar therapeutic strategies for conditions linked to 1-methylguanosine dysregulation.

Table 3: Therapeutic Strategies for RNA Modopathies

| RNA Modification Targeted | Therapeutic Strategy | Disease Context | Outcome/Mechanism | Reference |

| N7-methylguanosine (m7G) (via WDR4 mutation) | Tauroursodeoxycholate (TUDCA) treatment | Neural disorders | Decreases neural cell death, improves neural functions. pnas.orgpnas.orgnih.gov | pnas.orgpnas.orgnih.gov |

| N7-methylguanosine (m7G) (via WDR4 mutation) | AAV-mediated wild-type WDR4 transduction | Neural disorders | Restores METTL1 protein levels and tRNA m7G modification, long-lasting therapeutic effect. pnas.orgpnas.orgnih.gov | pnas.orgpnas.orgnih.gov |

| General RNA Methylation Enzymes | Small molecule inhibitors, PROTAC degraders | Cancer (and potential for other modopathies) | Targets "writers," "erasers," and "readers" of RNA modifications; some in clinical trials. frontiersin.org | frontiersin.org |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 1-Methylguanosine | 119864 |

| N7-Methylguanosine | 643660 |

| Tauroursodeoxycholate | 112521 |

Protein/Gene Names

| Protein/Gene Name |

| WDR4 |

| METTL1 |

| TRMT10A |

| TRMT1 |

| NCBP1 |

Q & A

Basic: How is 1-methylguanosine (m1G) detected and quantified in RNA samples?

Methodological Answer:

m1G detection typically involves antibody-based assays or enzymatic digestion coupled with chromatography. For example:

- Dot blot assays using monoclonal antibodies (e.g., ab208199) specific to m1G can distinguish it from structurally similar modifications like m2G or m22G .

- Enzymatic digestion (e.g., RNase A/nuclease P1) followed by 2D thin-layer chromatography (TLC) or LC-MS allows precise identification and quantification. Radiolabeled substrates (e.g., [α32P]ATP) are used to trace methylation efficiency in in vitro tRNA transcripts .

Basic: What enzymatic pathways are responsible for m1G formation in tRNA?

Methodological Answer:

m1G is catalyzed by tRNA methyltransferases (MTases) using S-adenosylmethionine (AdoMet) as the methyl donor. Key enzymes include:

- Trm10p homologs in archaea (e.g., S. acidocaldarius Saci_1677p) and eukaryotes, which methylate guanosine at position 9 (m1G9) .

- TrmD in bacteria, which methylates G37 to prevent frameshifting in proline/leucine tRNAs .

Experimental validation involves: - Knockout strains (e.g., trmD3 mutants) to assess methylation deficiency .

- Radiolabeled methyltransferase assays with in vitro transcribed tRNA to confirm activity .

Advanced: How do methyltransferases like TK0422p achieve dual specificity for m1A and m1G formation?

Methodological Answer:

TK0422p from Thermococcus kodakaraensis uniquely methylates both adenosine and guanosine at position 8. Key insights include:

- pH-dependent catalysis : At pH >9.5, guanosine’s N1 proton is deprotonated, enabling methylation. Adenosine methylation occurs at neutral pH due to inherent protonation differences .

- Structural flexibility : Sequence alignments suggest conserved motifs in the SPOUT MTase family allow substrate promiscuity, though structural studies (e.g., X-ray crystallography) are needed .

Validation methods: - Mutagenesis of tRNA substrates (e.g., tRNAMetA9G) to test positional specificity .

- Comparative activity assays using tRNA from diverse species (e.g., E. coli vs. archaea) .

Advanced: What experimental strategies resolve contradictions in m1G’s role in translational fidelity?

Methodological Answer:

Conflicting data on m1G’s role in frameshifting require:

- Ribosome profiling to compare translation elongation rates in trmD mutants (lacking m1G37) vs. wild-type strains .

- Single-molecule fluorescence assays to monitor tRNA–mRNA interactions at CCN codons under m1G-deficient conditions .

Key findings: - m1G37 prevents +1 frameshifting by stabilizing codon-anticodon interactions, as shown by amino-terminal sequencing of frameshifted proteins in Salmonella typhimurium .

Advanced: How can computational modeling predict m1G’s electronic properties for redox studies?

Methodological Answer:

Time-dependent density functional theory (TDDFT) simulations analyze m1G’s excited states and redox behavior:

- UV-visible spectroscopy benchmarks : Experimental spectra of one-electron oxidized m1G (e.g., absorption at ~400 nm) validate computational predictions .

- Protonation state modeling : Predicts how methylation alters guanine’s redox potential compared to unmodified guanosine .

Applications: - Studying m1G’s role in oxidative DNA damage repair .

Advanced: What methodologies identify novel m1G-modifying enzymes in understudied organisms?

Methodological Answer:

- Comparative genomics : Identify trm10 homologs via sequence alignment (e.g., BLAST) using conserved SPOUT MTase motifs .

- Activity screening : Test candidate enzymes using in vitro transcribed tRNA and AdoMet, followed by LC-MS or TLC to detect m1G .

- Phylogenetic analysis : Cluster enzymes by substrate specificity (e.g., m1A-only vs. m1A/m1G bifunctional MTases) to infer evolutionary divergence .

Advanced: How does m1G deficiency impact cellular stress responses?

Methodological Answer:

- Proteomic profiling : Compare protein expression in trmD mutants under stress (e.g., oxidative or thermal stress) vs. wild-type .

- tRNA stability assays : Measure degradation rates of m1G-deficient tRNA using northern blotting or RNA-seq .

Findings: - m1G37 loss in tRNAPro increases mistranslation, triggering unfolded protein response (UPR) pathways .

Advanced: What structural features distinguish m1G-specific antibodies from cross-reactive variants?

Methodological Answer:

- Epitope mapping : Use RNA oligos with site-specific modifications (e.g., biotin-m1G vs. biotin-m2G) in dot blots to test antibody specificity .

- Competitive ELISA : Pre-incubate antibodies with free m1G or analogs to quantify binding affinity .

Critical controls: - Include methylene blue staining to confirm RNA loading equivalence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.